2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile
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Overview
Description
2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and is found in various pharmacologically important molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core. The nitrile group can be introduced through subsequent reactions.
Multicomponent Reactions: Another approach is the use of multicomponent reactions, where 2-aminopyridine, aldehydes, and nitriles are reacted together in a single step to form the desired compound.
Oxidative Coupling:
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes such as multicomponent reactions and oxidative coupling. These methods are preferred due to their efficiency and ability to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine core.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its wide range of biological activities.
Imidazo[1,5-a]pyridine: Another similar compound with unique optical and electronic properties.
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry.
Uniqueness
2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile is unique due to the presence of the nitrile group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-5-ylacetonitrile |
InChI |
InChI=1S/C9H7N3/c10-5-4-8-2-1-3-9-11-6-7-12(8)9/h1-3,6-7H,4H2 |
InChI Key |
CNQPAYRPHBKPIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CC#N |
Origin of Product |
United States |
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